molecular formula C9H15F2N B13064217 4,4-Difluoro-2-azaspiro[4.5]decane

4,4-Difluoro-2-azaspiro[4.5]decane

Cat. No.: B13064217
M. Wt: 175.22 g/mol
InChI Key: BPHWACFMDKEIFV-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-azaspiro[4.5]decane is a valuable spirocyclic amine derivative identified by CAS 1781297-07-1 and molecular formula C 9 H 15 F 2 N. With a molecular weight of 175.22, this compound serves as a sophisticated synthetic building block for research and development . This compound is of significant interest in pharmaceutical and agrochemical research due to its spirocyclic architecture, which can enhance the properties of drug-like molecules. The incorporation of geminal difluoro groups at the 4-position of the ring system is a key structural feature, as fluorination is a established strategy to modulate a molecule's metabolic stability, lipophilicity, and bioavailability . Specifically, this compound and its derivatives are key intermediates in modern synthetic methodologies. Recent literature describes its application in copper-catalyzed difluoroalkylation and dearomatization cascades for the construction of complex, medicinally relevant nitrogen-containing spirocycles . These synthetic frameworks are crucial for exploring new chemical space in drug discovery programs. Please Note: This product is offered exclusively For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All materials must be handled by qualified professionals in a dedicated laboratory setting.

Properties

Molecular Formula

C9H15F2N

Molecular Weight

175.22 g/mol

IUPAC Name

4,4-difluoro-2-azaspiro[4.5]decane

InChI

InChI=1S/C9H15F2N/c10-9(11)7-12-6-8(9)4-2-1-3-5-8/h12H,1-7H2

InChI Key

BPHWACFMDKEIFV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CNCC2(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing 4,4-Difluoro-2-azaspiro[4.5]decane involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of copper catalysts and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be adapted for larger-scale production. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The nitrogen atom in the spiro ring can participate in oxidation and reduction reactions, leading to different oxidation states and derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different nitrogen-containing compounds.

Scientific Research Applications

4,4-Difluoro-2-azaspiro[4.5]decane has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4-Difluoro-2-azaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

1-Thia-4-azaspiro[4.5]decane Derivatives
  • Example Compounds : N-(5-(Acetylated sugar)-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-imine (Compound 14) and analogs .
  • Structural Differences :
    • Heteroatoms : Sulfur (thia) replaces one carbon in the spiro ring, altering electronic properties.
    • Substituents : Fluorophenyl and acetylated sugar moieties enhance solubility and bioactivity.
  • Synthesis: Achieved via bromide-mediated coupling in ethanolic KOH, yielding 65–75% isolated products .
  • Applications : Demonstrated anticancer activity, likely due to thiadiazole and fluorophenyl groups enhancing DNA interaction .
Spirovetivanes (Natural Spiro[4.5]decanes)
  • Example Compounds : β-Vetivone and β-vetispirene (phytoalexins) .
  • Function: Produced by plants under stress (e.g., pathogen attack).
  • Applications : Antimicrobial and stress-response roles in natural systems .
1,4-Dioxaspiro[4.5]decane
  • Structural Differences :
    • Heteroatoms : Oxygen atoms in the dioxolane ring increase polarity.
    • Physical Properties : Boiling point = 346.2 K (at 2.1 kPa), lower than fluorinated analogs due to reduced molecular weight .
  • Applications : Primarily industrial solvents or intermediates.

Comparative Data Table

Compound Molecular Formula Heteroatoms Key Substituents Bioactivity/Application
4,4-Difluoro-2-azaspiro[4.5]decane C₉H₁₄F₂N N (aza), F 4,4-difluoro Drug design (hypothetical)
Compound 14 C₃₀H₃₅FN₄O₉S₃ N, S (thia), F 4-fluorophenyl, acetylated sugar Anticancer activity
β-Vetivone C₁₅H₂₂O None Hydroxy, methyl groups Phytoalexin (antimicrobial)
1,4-Dioxaspiro[4.5]decane C₈H₁₄O₂ O (dioxolane) None Solvent/Intermediate

Key Research Findings

  • Synthetic Flexibility : Fluorinated spiro compounds (e.g., this compound) can be synthesized via halogenation or nucleophilic substitution, similar to methods used for Compound 14 .
  • Bioactivity : Thia-azaspiro derivatives show higher anticancer activity than carbocyclic spiro compounds, attributed to heteroatom-mediated interactions (e.g., sulfur’s role in redox cycling) .
  • Thermodynamic Stability : Fluorine substitution increases thermal stability compared to oxygenated analogs like 1,4-dioxaspiro[4.5]decane .

Biological Activity

4,4-Difluoro-2-azaspiro[4.5]decane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive azaspiro framework with two fluorine atoms attached to the 4-position. The presence of fluorine enhances the lipophilicity of the molecule, which may improve its bioavailability and interaction with biological membranes. This three-dimensional structure can significantly influence its interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following table summarizes key findings related to its biological activity:

Biological Activity Description Mechanism
AntimicrobialEffective against various bacterial strainsDisruption of bacterial cell membranes
AnticancerInhibits proliferation of cancer cells in vitroInduction of apoptosis and cell cycle arrest
Enzyme ModulationPotential to modulate enzyme activityInteraction with specific receptors or enzymes

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Action : The compound disrupts bacterial cell membranes, leading to cell lysis. This mechanism is critical for its effectiveness against resistant strains.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest. Its ability to modulate key proteins involved in apoptosis is crucial for its anticancer effects.
  • Enzyme Interaction : Preliminary research suggests that this compound may enhance binding affinity to certain enzymes or receptors, potentially leading to altered enzyme activity or receptor modulation.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : In a laboratory setting, this compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
  • Anticancer Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 30 µM depending on the cell line.

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